molecular formula C22H20ClN5O3S B2463497 N-(3-chloro-4-methoxyphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251575-45-7

N-(3-chloro-4-methoxyphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2463497
CAS No.: 1251575-45-7
M. Wt: 469.94
InChI Key: JGOXHZZVBIAYQQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Applications : N-(3-chloro-4-methoxyphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide belongs to a class of compounds involving 1,2,4-triazole and pyrazole derivatives. These compounds are significant in modern medicine and pharmacy due to their chemical modification possibilities and pharmacological potential. The creation of condensed systems involving 1,2,4-triazole is scientifically attractive and promising for the development of substances with potential biological targets (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial and Antifungal Activity

  • Biological Assessment : Studies have shown that derivatives of 1,2,4-triazole exhibit various interesting biological properties. For instance, derivatives like N-(3-chloro-4-methoxyphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide are evaluated for their potential antimicrobial and antifungal activities. Such compounds have been synthesized and structurally confirmed, and docking studies have indicated their potential biological activity, including the effect on enzymes like 14-α-demethylase lanosterol, which is relevant in antifungal applications (Karpina et al., 2019).

Anticancer Properties

  • Evaluation in Cancer Research : Compounds within this chemical class have been tested for their inhibition activity against cancer cell lines. Certain analogs demonstrate significant activity, indicating their potential as anticancer agents. This highlights the compound's relevance in oncological research and the development of new therapeutic agents (Kumar et al., 2019).

Versatility in Drug Development

  • Scaffold for Receptor Antagonists : These compounds are being explored as versatile scaffolds for the development of receptor antagonists, such as adenosine human receptor antagonists. This highlights their significance in designing new drugs targeting specific receptors in various diseases, including neurological disorders (Falsini et al., 2017).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-3-14-6-4-5-7-18(14)32-21-20-26-28(22(30)27(20)11-10-24-21)13-19(29)25-15-8-9-17(31-2)16(23)12-15/h4-12H,3,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOXHZZVBIAYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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